molecular formula C9H9N3S2 B1210971 3-(prop-2-enylthio)-5-thiophen-2-yl-1H-1,2,4-triazole

3-(prop-2-enylthio)-5-thiophen-2-yl-1H-1,2,4-triazole

Cat. No. B1210971
M. Wt: 223.3 g/mol
InChI Key: RPRQETFEPUYFMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(prop-2-enylthio)-5-thiophen-2-yl-1H-1,2,4-triazole is an aryl sulfide.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives and Salts:

    • A series of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts were synthesized. Their structure was confirmed using modern physical-chemical methods like elemental analysis, 1H-NMR spectroscopy, and HPLC-MS (Safonov et al., 2017).
  • Chemical Properties and Analysis:

    • The synthesis process of 2-(4-R-5-(thiophene-2-ylmethyl)-4H-1,2,4-triazole-3-ylthio)acetate acids and their salts was explored, and the structure of the synthesized compounds was confirmed through elemental, IR-, 1H-NMR-spectroscopy (Suhak et al., 2018).
    • The study discussed the synthesis of derivatives and their physico-chemical properties. A series of new 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)-N'-R-acetohydrazides derivatives were synthesized and analyzed using modern physico-chemical methods (Safonov, 2018).

Biological and Pharmacological Applications

  • Antileishmanial Activity:

    • Novel 1,2,4-triazole derivatives exhibited antileishmanial activity, especially compound II, showcasing significant activity with a Minimal Inhibitory Concentration (MIC) value of 312 µg/mL (Süleymanoğlu et al., 2018).
  • Antimicrobial Activity:

    • A series of novel di-[3(thiophen-2-yl-methyl)-4,5-dihydro-1H-[1,2,4]triazole-5-one-4yl]n-alkanes showed good antifungal activity only against yeast fungi, and some compounds exhibited antimicrobial activity against specific bacteria and yeast fungi (Ünver et al., 2008).
    • The synthesis and antimicrobial activities of new thiazole derivatives of triazoles were explored. Some compounds demonstrated very strong antifungal activity, highlighting the potential for development as antimicrobial agents (Turan-Zitouni et al., 2005).
  • Antitumor Activity:

    • The synthesis of 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole derivatives from thiophene-2-carbonyl isothiocyanate was investigated, and their antitumor and antimicrobial activities were evaluated (Nassar et al., 2018).
  • Analgesic Potential:

    • A series of 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives were synthesized and their in vivo analgesic activity was reported, with some compounds showing significant analgesic effects (Zaheer et al., 2021).
  • Insecticidal Activity:

    • The development of the structure-activity relationship of dihaloaryl triazole compounds as insecticides and acaricides, specifically focusing on phenyl thiophen-2-yl triazoles, showcased efficacy against various insect pests (Cudworth et al., 2007).

properties

Molecular Formula

C9H9N3S2

Molecular Weight

223.3 g/mol

IUPAC Name

3-prop-2-enylsulfanyl-5-thiophen-2-yl-1H-1,2,4-triazole

InChI

InChI=1S/C9H9N3S2/c1-2-5-14-9-10-8(11-12-9)7-4-3-6-13-7/h2-4,6H,1,5H2,(H,10,11,12)

InChI Key

RPRQETFEPUYFMP-UHFFFAOYSA-N

SMILES

C=CCSC1=NNC(=N1)C2=CC=CS2

Canonical SMILES

C=CCSC1=NNC(=N1)C2=CC=CS2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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